Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate
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Overview
Description
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a hydroxypyrrolidine ring, and a phenylethyl group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-3-hydroxypyrrolidine and 1-phenylethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming a stable complex. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Benzylcarbamate: A simpler carbamate derivative with similar protective properties.
Felbamate: An anticonvulsant drug with a similar carbamate structure but different therapeutic applications
Uniqueness
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate is unique due to its combination of a hydroxypyrrolidine ring and a phenylethyl group, which imparts specific chemical and biological properties not found in simpler carbamates. This makes it particularly useful in specialized research applications .
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl N-[2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3/t19-,20?/m0/s1 |
InChI Key |
XXJCJEOBWAOPCT-XJDOXCRVSA-N |
Isomeric SMILES |
CN(C(CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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